((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane is an organic compound that features a cyclopropyl group substituted with a bromomethyl group and a methoxy group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane typically involves the reaction of cyclopropylmethanol with bromine to form bromomethylcyclopropane. This intermediate is then reacted with cyclopentanol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: A precursor in the synthesis of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane.
Bromomethylcyclopropane: An intermediate in the synthesis process.
Cyclopentanol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group with a bromomethyl and methoxy group attached to a cyclopentane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17BrO |
---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopropyl]methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-7-10(5-6-10)8-12-9-3-1-2-4-9/h9H,1-8H2 |
InChI-Schlüssel |
YZRHZISWKPKDLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.